molecular formula C17H15NO2 B13736787 Ketone, hydroxymethyl 3-benzyl-2-indolyl- CAS No. 101831-60-1

Ketone, hydroxymethyl 3-benzyl-2-indolyl-

Cat. No.: B13736787
CAS No.: 101831-60-1
M. Wt: 265.31 g/mol
InChI Key: MTKAVWYAZVKRCN-UHFFFAOYSA-N
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Description

Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological and clinical applications, making them a crucial scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ketone, hydroxymethyl 3-benzyl-2-indolyl-, often involves the Fischer indole synthesis. This method typically uses aryl hydrazines and ketones as starting materials. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence can be employed to rapidly synthesize 1,2,3-trisubstituted indoles . The reaction conditions usually involve heating the reactants in the presence of a catalyst, such as a Lewis acid, under mild conditions .

Industrial Production Methods

Industrial production of indole derivatives often utilizes environmentally benign solvents like water. Various methodologies have been developed to synthesize indole and its derivatives in water, using different catalysts ranging from p-block elements to transition metals .

Chemical Reactions Analysis

Types of Reactions

Ketone, hydroxymethyl 3-benzyl-2-indolyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylhydrazine, aldehydes, and ketones. The reactions are often carried out under mild conditions with catalysts like Lewis acids .

Major Products Formed

The major products formed from these reactions include bis(indolyl)methanes and other indole-fused polycyclic compounds .

Mechanism of Action

The mechanism of action of ketone, hydroxymethyl 3-benzyl-2-indolyl- involves its interaction with molecular targets and pathways in the body. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ketone, hydroxymethyl 3-benzyl-2-indolyl- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

The compound Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a derivative of indole, a structure known for its diverse biological activities. This article delves into its biological activity, focusing on its potential as an antiviral agent, particularly against coronaviruses, and its broader implications in medicinal chemistry.

Antiviral Properties

Recent studies have highlighted the efficacy of ketone-based compounds in inhibiting the main protease (3CLpro) of coronaviruses, including SARS-CoV-2. The hydroxymethyl group in these ketones plays a crucial role in their inhibitory activity. For instance, the compound PF-00835231, a hydroxymethyl ketone derivative, demonstrated potent antiviral activity with an effective concentration (EC50) of approximately 2.4 µM against SARS-CoV-2 .

The mechanism of action involves covalent binding to the active site of the 3CLpro enzyme. The carbonyl oxygen of the ketone forms interactions with key residues in the enzyme's active site, facilitating inhibition through a series of proton transfer and nucleophilic attack mechanisms .

Comparative Efficacy

A comparative analysis of various ketone derivatives shows that modifications at the P1' position significantly influence their potency. For example, the addition of a chloromethyl substituent enhances binding affinity and reduces activation energy for covalent inhibition .

CompoundEC50 (µM)IC50 (nM)kobs/I (M⁻¹s⁻¹)
PF-008352312.458345834 ± 151
Other derivativesVariesVariesVaries

Inhibition Studies

In vitro studies have shown that hydroxymethyl ketones exhibit high levels of metabolic stability in human liver microsomes and hepatocytes, making them suitable candidates for further development . The pharmacokinetic profiles indicate favorable solubility and bioavailability, essential for therapeutic applications.

Structural Analysis

Cocrystal structures of hydroxymethyl ketones bound to 3CLpro reveal that the ligand binding sites are conserved between SARS-CoV and SARS-CoV-2, suggesting that these inhibitors could be broadly effective across different strains .

Properties

CAS No.

101831-60-1

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(3-benzyl-1H-indol-2-yl)-2-hydroxyethanone

InChI

InChI=1S/C17H15NO2/c19-11-16(20)17-14(10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)18-17/h1-9,18-19H,10-11H2

InChI Key

MTKAVWYAZVKRCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC3=CC=CC=C32)C(=O)CO

Origin of Product

United States

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